molecular formula C15H16FNO B3172253 5-Fluoro-2-(3-phenylpropoxy)aniline CAS No. 946716-75-2

5-Fluoro-2-(3-phenylpropoxy)aniline

Cat. No.: B3172253
CAS No.: 946716-75-2
M. Wt: 245.29 g/mol
InChI Key: FMAPDRGHGPLSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-phenylpropoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is widely applied in forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-(3-phenylpropoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations .

Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. Its specific binding properties make it useful in identifying and characterizing proteins .

Medicine: While not directly used as a therapeutic agent, this compound can be used in medicinal chemistry to develop new drugs. Its structural features can be modified to create compounds with potential pharmacological activities .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. The fluorine atom and phenylpropoxy group contribute to its binding affinity and specificity. The compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity .

Molecular Targets and Pathways:

    Proteins: The compound can bind to specific proteins, altering their structure and function.

    Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways.

    Receptors: The compound can interact with receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    2-Fluoroaniline: Similar structure but lacks the phenylpropoxy group.

    3-Phenylpropoxybenzene: Similar structure but lacks the fluorine atom and aniline moiety.

    4-Fluoro-2-(3-phenylpropoxy)aniline: Similar structure but with the fluorine atom at a different position.

Uniqueness: 5-Fluoro-2-(3-phenylpropoxy)aniline is unique due to the combination of its fluorine atom, phenylpropoxy group, and aniline moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above .

Properties

IUPAC Name

5-fluoro-2-(3-phenylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAPDRGHGPLSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281114
Record name 5-Fluoro-2-(3-phenylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946716-75-2
Record name 5-Fluoro-2-(3-phenylpropoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946716-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(3-phenylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(3-phenylpropoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(3-phenylpropoxy)aniline
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(3-phenylpropoxy)aniline
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(3-phenylpropoxy)aniline
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(3-phenylpropoxy)aniline
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(3-phenylpropoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.